![molecular formula C6H9N3O2 B1310915 methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 637336-53-9](/img/structure/B1310915.png)
methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound and related compounds involves various strategies. One approach includes a one-pot synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines . Additionally, a green synthesis approach in water without the need for a catalyst has been described for the synthesis of related pyrazole carboxylates .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing insights into their molecular conformations and hydrogen-bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives includes their participation in multi-component reactions, such as the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines . These compounds can also undergo further functionalization, as demonstrated by the synthesis of Schiff base ligands from related pyrazolones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect their solubility, melting points, and crystalline forms. The crystallographic investigations provide detailed information on unit cell parameters, space groups, and hydrogen-bonding interactions, which are crucial for understanding the properties of these compounds .
Relevant Case Studies
Several case studies highlight the potential applications of this compound derivatives. For example, some derivatives have shown antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) . Additionally, preliminary bioassays have indicated that certain derivatives exhibit fungicidal and plant growth regulation activities .
Scientific Research Applications
Hydrogen-bonded Structures
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate demonstrates significant properties in forming hydrogen-bonded structures. In a study, molecules of this compound were linked into chains by hydrogen bonds, indicating its potential in crystal engineering and molecular architecture (Portilla et al., 2007).
Synthesis and Antimicrobial Activities
The compound's derivatives have been explored for their antimicrobial properties. A synthesis process involving this compound led to the creation of novel compounds with antibacterial and antifungal activities against various microbes (Siddiqui et al., 2013).
Spectral and Theoretical Investigations
Research has focused on spectral and theoretical studies of pyrazole-4-carboxylic acid derivatives, including this compound. These studies combine experimental and theoretical approaches to understand the compound's chemical behavior (Viveka et al., 2016).
Green Synthesis Approach
A green and efficient synthesis method for derivatives of this compound was developed. This approach is notable for its environmental friendliness, being catalyst-free and not requiring complex purification steps (Zonouz et al., 2012).
Molecular Structures Analysis
The structure of this compound was determined through X-ray crystallography, aiding in the elucidation of related compounds. This structural analysis is crucial for understanding the molecular interactions and properties of these compounds (Sakhautdinov et al., 2013).
Corrosion Inhibition Properties
Some derivatives of this compound have been studied for their corrosion inhibition properties on mild steel, which is significant for industrial applications (Dohare et al., 2017).
Cytotoxic Activity
Compounds derived from this compound have been evaluated for their cytotoxic properties, showing potential in cancer treatment. The cytotoxic activity varied depending on the molecular structure and substituents (Kodadi et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate . .
properties
IUPAC Name |
methyl 4-amino-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGPSNFKMAOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426903 | |
Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
637336-53-9 | |
Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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